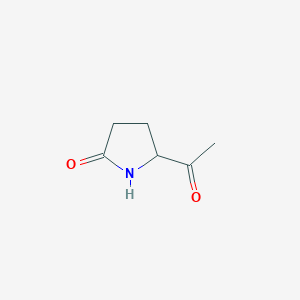

5-Acetylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

5-acetylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO2/c1-4(8)5-2-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) |

InChI Key |

QCFIQACOJYJUMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

The acetyl group in 5-acetylpyrrolidin-2-one distinguishes it from analogs with methyl, azidomethyl, or bulky substituents. For example:

- 5-Methylpyrrolidin-2-one (CAS: 108-27-0; C₅H₉NO, MW: 99.13): Lacks the reactive acetyl group, rendering it less chemically versatile. It is primarily used as a polar solvent in industrial applications .

- (5S)-5-(Azidomethyl)pyrrolidin-2-one (CAS: 145414-30-8; C₅H₈N₄O, MW: 140.14): The azidomethyl group enables participation in click chemistry, making it valuable in medicinal chemistry and drug design .

- (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone (CAS: 105526-85-0; C₂₄H₂₃NO₂, MW: 357.44): The trityloxymethyl group enhances steric bulk, facilitating its use in protective group strategies during synthesis .

Data Tables

Table 2. Physicochemical Properties

Research Findings and Challenges

- Stereochemical Complexity : Trichoderamides A and B demonstrate that spatial arrangement significantly impacts bioactivity, though this compound itself is typically racemic .

- Synthetic Limitations : Despite its utility, this compound synthesis faces racemization issues, and 2-AP production requires hazardous reagents (e.g., lithium aluminium hydride) .

- Industrial Relevance : 5-Methylpyrrolidin-2-one’s stability contrasts with this compound’s reactivity, underscoring the need for tailored analogs in specific applications .

Preparation Methods

Proline-Based Synthesis via t-Butyloxycarbonyl (Boc) Protection

Hofmann and Schieberle pioneered a three-step synthesis of 5-acetylpyrrolidin-2-one starting from L-proline, leveraging Boc protection to enhance reaction control . The process begins with the formation of a thioester intermediate by treating Boc-protected proline with thionyl chloride and mercaptoethanol. Subsequent addition of methyl magnesium bromide introduces the acetyl group via nucleophilic acyl substitution, yielding 2-acetylpyrrolidine after deprotection with trifluoroacetic acid. Spontaneous oxidation of this intermediate under basic conditions (pH 7) generates this compound .

While this method avoids harsh oxidizing agents, the use of moisture-sensitive Grignard reagents complicates scalability. Furthermore, the final oxidation step is non-stereoselective, often producing racemic mixtures. Despite these limitations, the route remains valuable for isotopic labeling studies, as deuterated methyl magnesium bromide facilitates the synthesis of this compound-5,5-d2 for use as an internal standard in mass spectrometry .

Pyrrolidine and Hydrocyanic Acid Route

De Kimpe et al. developed an alternative approach using pyrrolidine as the starting material . The protocol involves cyanation with hydrocyanic acid to form 2-cyanopyrrolidine, followed by oxidation to 2-cyano-1-pyrroline using manganese dioxide. A Grignard reaction with methyl magnesium iodide then installs the acetyl group, yielding this compound after hydrolysis .

This method’s reliance on hydrocyanic acid, a highly toxic reagent, restricts its utility in industrial settings. Additionally, the final product requires extensive purification to separate tautomers and unreacted intermediates. Nevertheless, the route’s modularity allows for the incorporation of deuterium labels at non-exchangeable positions, making it indispensable for mechanistic studies .

Dakin–West Reaction of α-Amino Acids

The Dakin–West reaction offers a versatile pathway to this compound by condensing α-amino acids with acetic anhydride in the presence of a base. For example, treating L-proline with acetic anhydride and sodium hydride in tetrahydrofuran (THF) generates this compound in yields exceeding 80% . The reaction proceeds via intermediate formation of an oxazolone, which undergoes cyclization to the target compound .

A key drawback is the racemization of chiral centers during the reaction, limiting its applicability in enantioselective synthesis. However, the method’s simplicity and high efficiency make it a preferred choice for large-scale production. Recent modifications, such as using vinylphosphonium salts to trap intermediates, have further improved yields to 84% .

Deacetylation of this compound Derivatives

Wei et al. demonstrated that this compound can be accessed via deacetylation of its peracetylated precursor using sodium carbonate . The precursor, synthesized by acetylating pyrrolidin-2-one with acetic anhydride, undergoes selective hydrolysis in aqueous sodium carbonate to yield the target compound. Subsequent reduction with lithium aluminium hydride produces 2-acetylpyrrolidine, which is reoxidized to this compound under mild conditions .

This method’s reliance on multi-step transformations reduces overall efficiency, but it avoids toxic reagents and enables precise control over acetyl group positioning. The use of lithium aluminium hydride introduces flammability risks, necessitating stringent safety protocols .

Oxidation of Cyclic Amine Precursors

Patented methodologies describe the oxidation of 2-acetylpyrrolidine derivatives to this compound using Dess–Martin periodinane . For instance, treating 2-acetylpyrrolidine with Dess–Martin reagent in dichloromethane at 60°C achieves complete conversion within 30 minutes . The reaction is performed under inert atmosphere to prevent overoxidation, and the product is isolated via azeotropic distillation with ethanol.

While this method offers rapid access to high-purity product, the cost and moisture sensitivity of Dess–Martin reagent limit its industrial adoption. Alternative oxidants like selenium dioxide have been explored but are discouraged due to toxicity concerns .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Starting Material | Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Proline-Boc Protection | L-Proline | N/A | Isotopic labeling capability | Grignard sensitivity, racemization |

| Pyrrolidine Cyanation | Pyrrolidine | Moderate | Modular deuterium labeling | Hydrocyanic acid toxicity |

| Dakin–West Reaction | α-Amino Acids | 80–84% | High efficiency, scalability | Racemization, chiral loss |

| Deacetylation | Peracetylated Deriv. | Low | Mild conditions, no toxic reagents | Multi-step, low overall yield |

| Oxidation | 2-Acetylpyrrolidine | High | Rapid, high purity | Costly reagents, moisture sensitivity |

Recent Methodological Innovations

Recent advances focus on circumventing toxic reagents and improving stereocontrol. For example, enzymatic oxidation using laccase mediators has been explored to replace Dess–Martin periodinane, though yields remain suboptimal . Flow chemistry techniques have also been applied to the Dakin–West reaction, reducing racemization by minimizing residence time in basic conditions .

Q & A

Q. What are the established synthetic routes for 5-acetylpyrrolidin-2-one, and what are their key experimental parameters?

- Methodological Answer : this compound is synthesized via deacetylation of N,5-diacetylpyrrolidin-2-one, which is derived from L-glutamic acid and acetic anhydride. Sodium carbonate is used for deacetylation (yield: 37%), followed by reduction with lithium aluminium hydride (LiAlH4) to form intermediates like 2-(1-hydroxyethyl)-pyrrolidine . Key parameters include:

- Temperature : Controlled heating during acetylation (e.g., reflux conditions).

- Solvent selection : Polar aprotic solvents (e.g., DMF) for intermediate stability.

- Workup : Acidic or neutral aqueous extraction to isolate the product.

Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H-NMR : Peaks at δ 2.1–2.3 ppm (acetyl methyl group) and δ 3.5–4.0 ppm (pyrrolidinone ring protons).

- <sup>13</sup>C-NMR : Carbonyl signals at ~175 ppm (lactam) and ~210 ppm (acetyl group) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 141.1 (C6H9NO2<sup>+</sup>) and fragmentation patterns consistent with pyrrolidinone ring cleavage.

Q. What biological or pharmacological activities have been preliminarily associated with this compound?

- Methodological Answer : While direct studies on this compound are limited, its derivatives (e.g., 2-acetyl-1-pyrroline) exhibit Maillard reaction-dependent aroma properties in food chemistry. Biological screening involves:

- In vitro assays : Testing for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods.

- Structure-activity relationship (SAR) : Modifying the acetyl group to assess impact on bioactivity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound and predict its reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for acetylation/deacetylation steps to identify rate-limiting stages.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates (e.g., polar solvents stabilizing charged species).

- Software tools : Gaussian, ORCA, or VASP for electronic structure analysis .

Q. What experimental strategies resolve contradictions in reported yields of this compound synthesis?

- Methodological Answer : Discrepancies in yields (e.g., 37% vs. higher literature values) may arise from:

- Catalyst optimization : Testing alternatives to LiAlH4, such as NaBH4/CeCl3 for milder reduction.

- Reaction monitoring : Use inline FTIR or HPLC to track intermediate conversion in real time.

- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, stoichiometry) to identify critical factors .

Q. How does this compound serve as a precursor in synthesizing complex heterocycles, and what are the mechanistic insights?

- Methodological Answer : The acetyl group enables Vilsmeier-Haack formylation or Mannich reactions to generate substituted pyrroles. For example:

- Mechanism : Acid-catalyzed ring-opening followed by electrophilic substitution at the α-carbon.

- Applications : Synthesis of diformylated pyrroles for drug discovery scaffolds .

Q. What advanced chromatographic or spectroscopic techniques address purity challenges in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.